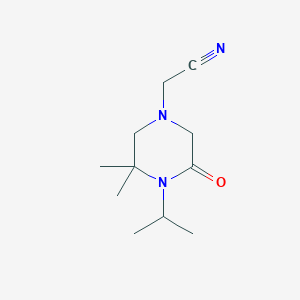
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide, also known as A-804598, is a potent and selective antagonist of P2X7 receptor, a member of the purinergic receptor family. P2X7 receptor plays a crucial role in the immune system, inflammation, and neurodegenerative diseases. Therefore, A-804598 has gained significant attention as a potential therapeutic agent for various diseases.
Mécanisme D'action
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide exerts its pharmacological effects by selectively blocking the P2X7 receptor, a ligand-gated ion channel that is activated by extracellular ATP. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the induction of apoptosis. By blocking P2X7 receptor activation, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide reduces inflammation, cell death, and tissue damage.
Biochemical and Physiological Effects
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth and metastasis, protecting against neuronal damage, and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
There are several future directions for the research on 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide. First, further studies are needed to elucidate the molecular mechanisms of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Second, more preclinical studies are needed to evaluate the safety and efficacy of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide in animal models of various diseases. Third, clinical trials are needed to evaluate the safety and efficacy of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide in humans. Finally, the development of new P2X7 receptor antagonists with improved pharmacological properties and efficacy is needed.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide involves several steps, including the reaction of ethyl 2-bromoacetate with oxan-3-ol, followed by the reaction with thiomorpholine-4-carboxylic acid. The final product is obtained through the reaction with ammonia and subsequent purification steps.
Applications De Recherche Scientifique
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to reduce inflammation and improve tissue damage in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-2-11-8-14(5-7-17-11)12(15)13-10-4-3-6-16-9-10/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSPZMOUYOVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)NC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)

![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

